molecular formula C19H23FN2O4 B8744656 tert-butyl 4-[(1,3-dioxoisoindol-2-yl)methyl]-4-fluoropiperidine-1-carboxylate CAS No. 620611-28-1

tert-butyl 4-[(1,3-dioxoisoindol-2-yl)methyl]-4-fluoropiperidine-1-carboxylate

Cat. No.: B8744656
CAS No.: 620611-28-1
M. Wt: 362.4 g/mol
InChI Key: IJBFHZHJOBFXFO-UHFFFAOYSA-N
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Description

tert-butyl 4-[(1,3-dioxoisoindol-2-yl)methyl]-4-fluoropiperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a fluorine atom and a tert-butyl ester group, along with a phthalimide moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((1,3-dioxoisoindolin-2-yl)methyl)-4-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Phthalimide Group: The phthalimide moiety is introduced through a condensation reaction between the piperidine derivative and phthalic anhydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[(1,3-dioxoisoindol-2-yl)methyl]-4-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-butyl 4-[(1,3-dioxoisoindol-2-yl)methyl]-4-fluoropiperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-((1,3-dioxoisoindolin-2-yl)methyl)-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s fluorine atom and phthalimide group play crucial roles in its binding affinity and reactivity. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-((1,3-dioxoisoindolin-2-yl)methyl)thiophene-2-carboxylate: Similar structure with a thiophene ring instead of a piperidine ring.

    Tert-butyl N-[2-(1,3-dioxoisoindolin-2-yl)oxyethyl]carbamate: Contains a carbamate group instead of a piperidine ring.

Uniqueness

tert-butyl 4-[(1,3-dioxoisoindol-2-yl)methyl]-4-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom on the piperidine ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

620611-28-1

Molecular Formula

C19H23FN2O4

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl 4-[(1,3-dioxoisoindol-2-yl)methyl]-4-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C19H23FN2O4/c1-18(2,3)26-17(25)21-10-8-19(20,9-11-21)12-22-15(23)13-6-4-5-7-14(13)16(22)24/h4-7H,8-12H2,1-3H3

InChI Key

IJBFHZHJOBFXFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN2C(=O)C3=CC=CC=C3C2=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-2 (6.78 g, 17.5 mmol) in 70 mL DMF was added potassium phthalimide (4.21 g, 22.7 mmol) and the mixture was heated at 150° C. for 2.5 h. The mixture was allowed to cool to ambient temperature, poured into H2O (150 mL), and extracted with EtOAc (3×150 mL). The combined organic layers were washed with brine (200 mL), dried over MgSO4, filtered, and concentrated in vacuo, giving 11.0 g of crude 3-3 as a tan solid. 1H NMR (CDCl3, 300 MHz): 7.85 (dd, J=5.4, 3.0 Hz, 2H), 7.76 (dd, J=5.4, 3.0 Hz, 2H), 3.96 (br, 2H), 3.04 (m, 2H), 1.70 (m, 6H), 1.43 (s, 9H); MS (Electrospray): m/z 385.2 (M+Na), 347.3 (M−Me+H).
Name
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

After dissolving 4-fluoro-4-(hydroxymethyl)piperidinecarboxylic acid tert-butyl ester (4.26 g, 18.3 mmol) in THF (183 mL), the solution was cooled to 0° C. Triphenylphosphine (7.19 g, 27.4 mmol) and DIAD (diisopropyl azodicarboxylate) (5.39 mL, 27.4 mmol) were then added to the solution. After stirring for 20 minutes, phthalimide (4.03 g, 27.4 mmol) was added and the mixture was stirred at room temperature for 2.5 hours. The reaction mixture was concentrated, and the crude product was crudely purified by silica gel column chromatography (20% AcOEt/hexane) to obtain 4-[(1,3-dioxoisoindolin-2-yl)methyl]-4-fluoropiperidinecarboxylic acid tert-butyl ester.
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
Quantity
183 mL
Type
solvent
Reaction Step One
Quantity
7.19 g
Type
reactant
Reaction Step Two
Name
Quantity
5.39 mL
Type
reactant
Reaction Step Two
Quantity
4.03 g
Type
reactant
Reaction Step Three

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